5-Benzoyl-6-(2-chloro-6-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one
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Overview
Description
5-Benzoyl-6-(2-chloro-6-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one is a complex organic compound that belongs to the class of diazinanones. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-6-(2-chloro-6-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one typically involves multi-step organic reactions. Common starting materials might include benzoyl chloride, 2-chloro-6-fluoroaniline, and trifluoromethyl ketone. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow systems, and stringent quality control measures. The process would be optimized for cost-effectiveness, scalability, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
5-Benzoyl-6-(2-chloro-6-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its fluorinated and chlorinated aromatic rings could enhance binding affinity and specificity.
Medicine
In medicinal chemistry, 5-Benzoyl-6-(2-chloro-6-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one could be investigated as a potential drug candidate. Its unique structure might confer specific pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-Benzoyl-6-(2-chloro-6-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include signal transduction pathways, metabolic enzymes, or structural proteins.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other diazinanones or fluorinated aromatic compounds. Examples could be:
- 5-Benzoyl-6-(2-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one
- 5-Benzoyl-6-(2-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one
Uniqueness
What sets 5-Benzoyl-6-(2-chloro-6-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one apart is the combination of its benzoyl, chlorofluorophenyl, and trifluoromethyl groups. This unique combination can confer specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-benzoyl-6-(2-chloro-6-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF4N2O3/c19-10-7-4-8-11(20)12(10)14-13(15(26)9-5-2-1-3-6-9)17(28,18(21,22)23)25-16(27)24-14/h1-8,13-14,28H,(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQPRDGKIBHENW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF4N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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